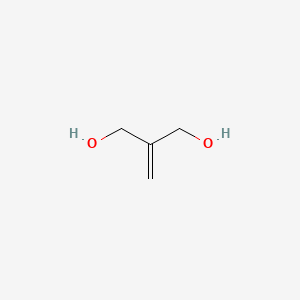

2-Methylene-1,3-propanediol

CAS No.: 3513-81-3

Cat. No.: VC2407377

Molecular Formula: C4H8O2

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3513-81-3 |

|---|---|

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| IUPAC Name | 2-methylidenepropane-1,3-diol |

| Standard InChI | InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2 |

| Standard InChI Key | JFFYKITVXPZLQS-UHFFFAOYSA-N |

| SMILES | C=C(CO)CO |

| Canonical SMILES | C=C(CO)CO |

Introduction

Chemical Identity and Structural Characteristics

2-Methylene-1,3-propanediol is an organic compound with two hydroxyl groups and a methylene group. The compound's structural features contribute to its versatility in organic synthesis applications.

Chemical Identification Parameters

2-Methylene-1,3-propanediol is uniquely identified by several chemical parameters that distinguish it from other similar compounds:

Structural Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

Physical and Chemical Properties

2-Methylene-1,3-propanediol exhibits distinctive physical and chemical properties that determine its behavior in various applications and reactions.

Physical State and Appearance

The compound presents as a viscous liquid at room temperature with color variations depending on purity and storage conditions:

Physical Properties

The compound's physical characteristics have been well-documented through various analytical methods:

| Property | Value | Method/Conditions |

|---|---|---|

| Density | 1.0800 g/mL | At 20°C |

| Specific Gravity | 1.07 (20/20) | |

| Boiling Point | 93-95°C | At 2.0 mmHg |

| Flash Point | <110°C / 110°C | |

| Refractive Index | 1.4730-1.475 / 1.47 |

Chemical Reactivity

As a diol with a methylene group, 2-Methylene-1,3-propanediol exhibits chemical reactivity characteristic of alcohols and alkenes. The presence of two hydroxyl groups makes it capable of participating in various reactions:

-

Esterification reactions with carboxylic acids

-

Etherification reactions

-

Oxidation reactions

-

Addition reactions at the methylene group

Production and Synthesis Methods

Quality Control Parameters

Commercial suppliers typically evaluate the following parameters to ensure product quality:

Applications and Uses

Chemical Synthesis Applications

2-Methylene-1,3-propanediol serves as a valuable building block in organic synthesis due to its bifunctional nature:

-

Used in cross-metathesis reactions for the synthesis of complex natural products like biselide A

-

Functions as a precursor in the synthesis of polymers and specialty chemicals

-

Serves as a protected form of a diol functionality in multistep syntheses

Research Applications

The compound has importance in research contexts, particularly in the development of synthetic methodologies and total synthesis of complex molecules. Its use in the total synthesis of biselide A demonstrates its utility in complex molecule assembly .

Analytical Methods and Characterization

Analytical Techniques

Several analytical techniques can be used to characterize and quantify 2-Methylene-1,3-propanediol:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

Identification Methods

For confirming the identity of 2-Methylene-1,3-propanediol in analytical contexts:

-

GC retention time comparison

-

IR spectral matching

-

Refractive index comparison against standard values (1.4730-1.475)

Transport and Regulatory Information

Transport Classification

Limited transport information is available in the search results, but the following was noted:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume